

In-Depth Technical Guide to the ^1H NMR Spectrum of 4-Methoxybenzaldehyde- d_1

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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde- d_1

Cat. No.: B099111

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This technical guide provides a comprehensive overview of the ^1H NMR spectrum of **4-Methoxybenzaldehyde- d_1** , tailored for researchers, scientists, and professionals in drug development. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such a spectrum, and a logical visualization of the proton network.

Data Presentation

The ^1H NMR spectral data for **4-Methoxybenzaldehyde- d_1** is summarized in the table below. The data is based on typical values observed for the non-deuterated analog, 4-Methoxybenzaldehyde, in a deuterated chloroform (CDCl_3) solvent, with the key difference being the absence of the aldehydic proton signal due to deuteration.

Protons (Position)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
OCH ₃	~3.73	Singlet (s)	N/A	3H
H-3, H-5	~6.86	Doublet (d)	~12.0	2H
H-2, H-6	~7.69	Doublet (d)	~12.0	2H

Experimental Protocols

The following section details a standard methodology for the acquisition of a high-resolution ^1H NMR spectrum of **4-Methoxybenzaldehyde-d1**.

1. Sample Preparation:

- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a common solvent for this compound due to its excellent dissolving properties for aromatic aldehydes and its single residual solvent peak that does not interfere with the analyte signals. Other deuterated solvents such as DMSO- d_6 or Acetone- d_6 can be used if solubility or specific interactions need to be studied.
- **Concentration:** A sample concentration of 5-10 mg of **4-Methoxybenzaldehyde-d1** in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a high-quality spectrum.
- **Internal Standard:** Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Sample Filtration:** The solution should be filtered through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition:

- **Spectrometer:** A high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, is recommended for better signal dispersion and resolution.[\[1\]](#)
- **Locking and Shimming:** The spectrometer is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
- **Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is typically used.
 - **Acquisition Time:** An acquisition time of around 5 seconds ensures good digital resolution.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds is generally sufficient.

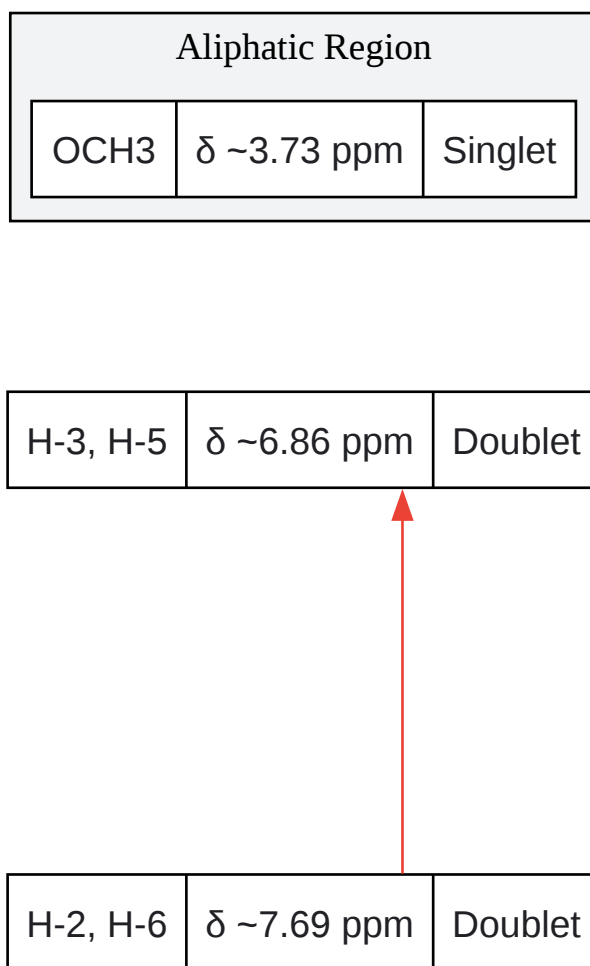
- Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
- Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

3. Data Processing:

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
- Integration: The relative areas of the signals are determined through integration to quantify the number of protons corresponding to each signal.
- Peak Picking: The chemical shifts of the peaks are accurately determined.

Mandatory Visualization

The following diagram illustrates the logical relationships and coupling patterns expected in the ^1H NMR spectrum of **4-Methoxybenzaldehyde-d₁**.



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Caption: Logical diagram of ^1H NMR signals for **4-Methoxybenzaldehyde-d1**.

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References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 400 MHz, CDCl_3 , experimental) (HMDB0029686) [hmdb.ca]

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